5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
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Overview
Description
5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde is a chemical compound with the molecular formula C13H14BrNO4. It is characterized by the presence of a bromine atom, a morpholine ring, and an aldehyde group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde typically involves the following steps:
Etherification: The formation of an ether linkage between the benzene ring and the morpholine ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to a primary alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols
Major Products
Oxidation: 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid.
Reduction: 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and morpholine ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
- 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzyl alcohol
- 5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzene derivatives
Uniqueness
5-Bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c14-11-1-2-12(10(7-11)8-16)19-9-13(17)15-3-5-18-6-4-15/h1-2,7-8H,3-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMSENSLCFTUAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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